molecular formula C9H15NO2S B15332399 Ethyl 4-(Thiazolidin-3-yl)-2-butenoate

Ethyl 4-(Thiazolidin-3-yl)-2-butenoate

Cat. No.: B15332399
M. Wt: 201.29 g/mol
InChI Key: IQTCUGCXOYNVGW-UHFFFAOYSA-N
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Description

Ethyl 4-(Thiazolidin-3-yl)-2-butenoate is a heterocyclic compound that features a thiazolidine ring fused with a butenoate ester. Thiazolidine derivatives are known for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The presence of both sulfur and nitrogen atoms in the thiazolidine ring enhances its pharmacological potential, making it a valuable scaffold in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 4-(Thiazolidin-3-yl)-2-butenoate typically involves the condensation of a thiosemicarbazide with an α,β-unsaturated ester. One common method includes the reaction of thiosemicarbazide with ethyl acetoacetate under acidic conditions, followed by cyclization to form the thiazolidine ring. The reaction is usually carried out in ethanol with a catalytic amount of hydrochloric acid at reflux temperature.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and greener solvents to enhance yield and reduce environmental impact. Microwave-assisted synthesis and solvent-free conditions are also explored to improve efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions: Ethyl 4-(Thiazolidin-3-yl)-2-butenoate undergoes various chemical reactions, including:

    Oxidation: The thiazolidine ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions at the ester group or the thiazolidine ring.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products:

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohols.

    Substitution: Substituted thiazolidine derivatives.

Scientific Research Applications

Ethyl 4-(Thiazolidin-3-yl)-2-butenoate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its antimicrobial and anticancer properties.

    Medicine: Potential therapeutic agent for treating infections and cancer.

    Industry: Utilized in the development of new materials with specific properties, such as catalysts and sensors.

Mechanism of Action

Ethyl 4-(Thiazolidin-3-yl)-2-butenoate can be compared with other thiazolidine derivatives, such as:

    Thiazolidinediones: Known for their antidiabetic properties.

    Thiazolidinones: Exhibiting anticancer and antimicrobial activities.

Uniqueness: this compound is unique due to its specific ester functionality, which allows for further chemical modifications and enhances its versatility in various applications.

Comparison with Similar Compounds

  • Thiazolidinediones
  • Thiazolidinones
  • Thiazoles

Properties

Molecular Formula

C9H15NO2S

Molecular Weight

201.29 g/mol

IUPAC Name

ethyl 4-(1,3-thiazolidin-3-yl)but-2-enoate

InChI

InChI=1S/C9H15NO2S/c1-2-12-9(11)4-3-5-10-6-7-13-8-10/h3-4H,2,5-8H2,1H3

InChI Key

IQTCUGCXOYNVGW-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C=CCN1CCSC1

Origin of Product

United States

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